![molecular formula C21H17N7O B12516108 N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyridine moiety. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in high yields.
For the quinazoline-4,6-diamine part, a common approach involves the reaction of 2-aminobenzonitrile with various substituted anilines under oxidative conditions . The final step involves coupling the triazolo[1,5-a]pyridine moiety with the quinazoline-4,6-diamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazolo[1,5-a]pyridine moiety.
Reduction: Reduction reactions can be performed on the quinazoline ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring.
Applications De Recherche Scientifique
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: It has shown promise as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tucatinib: A similar compound that also targets kinases and is used in cancer therapy.
Filgotinib: Another kinase inhibitor with a similar triazolo[1,5-a]pyridine moiety.
Uniqueness
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is unique due to its specific combination of the triazolo[1,5-a]pyridine and quinazoline-4,6-diamine moieties, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H17N7O |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C21H17N7O/c1-13-8-15(27-21-17-9-14(22)2-4-18(17)23-11-25-21)3-5-19(13)29-16-6-7-28-20(10-16)24-12-26-28/h2-12H,22H2,1H3,(H,23,25,27) |
Clé InChI |
ZZELBUZMHIDULQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)N)OC4=CC5=NC=NN5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)
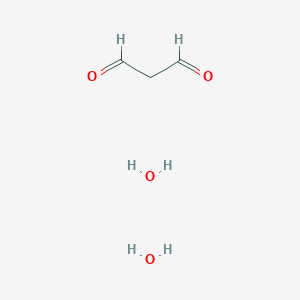
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
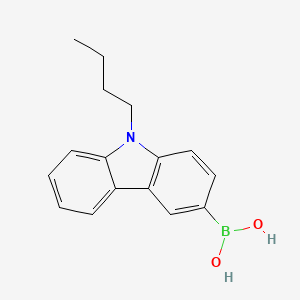
![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)
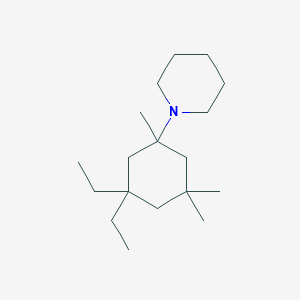
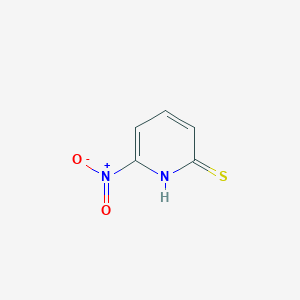
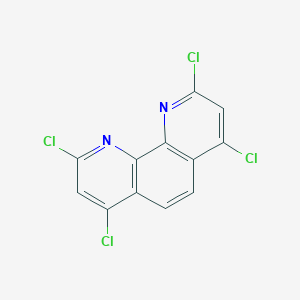
![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
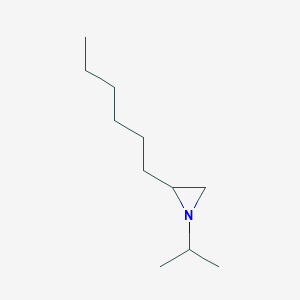

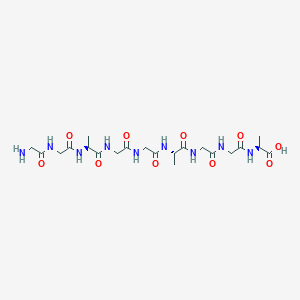
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
